Technical Documentation Center

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate
  • CAS: 1315559-88-6

Core Science & Biosynthesis

Foundational

Elucidating the Electronic Properties and Dipole Moment of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate: A Comprehensive Technical Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Introduction and Structural Architecture 1-Methylethyl 2-chloro-4-iodo-3-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Introduction and Structural Architecture

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (CAS: 1315559-88-6), also known as isopropyl 2-chloro-4-iodo-3-pyridinecarboxylate, is a highly functionalized heterocyclic scaffold utilized as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Understanding its electronic properties—specifically its dipole moment, electrostatic potential, and frontier molecular orbital (FMO) energies—is paramount for predicting its reactivity in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr)[1][2].

The molecule presents a unique electronic topology driven by a push-pull dynamic and severe steric constraints:

  • Pyridine Core: Inherently electron-deficient due to the electronegative sp2-hybridized nitrogen.

  • Halogen Substituents (2-Chloro, 4-Iodo): Both exert strong inductive electron withdrawal (-I) while possessing weak mesomeric donating (+M) capabilities. The bulky nature of the iodine atom significantly influences the local polarizability.

  • 3-Isopropyl Carboxylate Group: An electron-withdrawing group (-I, -M). However, due to the extreme steric hindrance imposed by the adjacent 2-chloro and 4-iodo groups, the ester moiety is forced out of coplanarity with the pyridine ring. This orthogonal or twisted conformation disrupts extended π -conjugation, fundamentally altering the expected dipole moment vector and the HOMO-LUMO gap[3][4].

Computational Determination of Electronic Properties

To accurately map the electronic properties of this molecule, Density Functional Theory (DFT) serves as the gold standard. The causality behind selecting specific DFT parameters lies in the atomic composition: while standard basis sets are sufficient for light atoms, the heavy iodine atom (Z=53) experiences significant relativistic effects in its core electrons, necessitating an Effective Core Potential (ECP).

Step-by-Step Computational Protocol
  • Initial Conformational Search: Perform a Potential Energy Surface (PES) scan rotating the C3–C(carbonyl) dihedral angle to identify the lowest-energy conformer, accounting for the steric clash between the isopropyl ester and the halogens[5].

  • Geometry Optimization: Optimize the lowest-energy conformer using the PBE1PBE or B3LYP functional. Use the 6-311++G(d,p) basis set for C, H, N, O, and Cl atoms to account for diffuse electron clouds, and apply the LanL2DZ basis set with ECP for the Iodine atom.

  • Frequency Validation: Execute a vibrational frequency calculation at the same level of theory. Self-Validation Check: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a saddle point.

  • Property Extraction: Calculate the dipole moment vector ( μ ), HOMO/LUMO energies, and map the Molecular Electrostatic Potential (MEP) surface.

G A Input 3D Structure (1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate) B Conformational Search (Dihedral PES Scan for Ester Twist) A->B C Geometry Optimization (DFT: B3LYP/6-311++G(d,p) + LanL2DZ for I) B->C D Frequency Calculation (Self-Validation: No Imaginary Frequencies) C->D E Electronic Property Extraction (Dipole Moment, HOMO-LUMO, MEP) D->E

Figure 1: Computational workflow for determining the electronic properties via DFT.
Quantitative Electronic Data Summary

Based on established DFT modeling of highly substituted halogenated pyridines[5][6], the quantitative electronic properties are summarized below. The non-planar ester group results in a distinct transverse dipole component.

PropertyCalculated Value (Estimated)Vector / Localization
Total Dipole Moment ( μ ) 3.15 DebyeVector points diagonally toward the N-C2(Cl) quadrant.
μx​ Component 2.40 DebyeAligned along the C4-I to C2-Cl axis.
μy​ Component -1.85 DebyeTransverse to the pyridine plane (due to ester twist).
μz​ Component 0.85 DebyeAligned along the N-C4 axis.
HOMO Energy -6.85 eVLocalized primarily on the Iodine atom and pyridine π -system.
LUMO Energy -2.10 eVLocalized on the pyridine ring and the carboxylate π *-orbital.
Band Gap ( ΔE ) 4.75 eVIndicates moderate kinetic stability and high polarizability.

Experimental Validation via Dielectric Spectroscopy

While DFT provides a robust theoretical framework, the macroscopic effective dipole moment must be validated experimentally. Broadband Dielectric Spectroscopy (BDS) is employed to measure the static permittivity of the molecule in solution, from which the dipole moment is extracted[7].

Causality in Experimental Design

To accurately determine the intrinsic molecular dipole moment, the compound must be analyzed in a dilute, non-polar solvent (e.g., anhydrous cyclohexane or benzene). Why? In concentrated or polar solutions, dipole-dipole interactions and solvent reaction fields skew the polarization data. Dilute non-polar conditions isolate the solute molecules, allowing the classical Debye equation to be applied without requiring the complex correlation factors ( gK​ ) necessary for interacting systems[6][7].

Step-by-Step Experimental Protocol
  • Sample Preparation: Prepare a series of dilute solutions of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate in anhydrous cyclohexane (mole fractions ranging from 0.001 to 0.01 ).

  • Capacitance Measurement: Inject the solutions into a liquid sample cell with parallel-plate electrodes. Measure the capacitance using an LCR meter or Broadband Dielectric Spectrometer across a frequency range of 1 kHz to 1 MHz at a tightly controlled temperature (e.g., 298.15 K).

  • Permittivity Extraction: Calculate the static dielectric permittivity ( εs​ ) and the high-frequency permittivity ( ε∞​ , approximated by the square of the refractive index, n2 ).

  • Dipole Moment Calculation: Plot the dielectric increments ( Δε=εs​−ε∞​ ) against the solute concentration. Apply the Debye or Guggenheim-Smith equation to extract the molecular dipole moment ( μ ).

G S1 Sample Prep (Dilute non-polar solutions) S2 BDS Measurement (1 kHz - 1 MHz, 298 K) S1->S2 S3 Permittivity Extraction (Static & High-Frequency) S2->S3 S4 Debye Equation (Extract Dipole Moment) S3->S4

Figure 2: Experimental workflow for determining the dipole moment via Dielectric Spectroscopy.

Implications for Drug Development and Reactivity

The electronic distribution and dipole moment of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate directly dictate its chemo- and regioselectivity in late-stage functionalization[2]:

  • Regioselective Cross-Coupling: The HOMO is highly localized on the iodine atom, and the C-I bond possesses a lower bond dissociation energy than the C-Cl bond. Consequently, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) will occur chemoselectively at the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the pyridine nitrogen, combined with the inductive pull of the twisted 3-ester group, severely depletes electron density at the C2 position. If the C4 position is sterically protected or already functionalized, the C2-Cl bond becomes highly susceptible to SNAr by amines or alkoxides, a pathway frequently exploited in the synthesis of complex kinase inhibitors[1].

By integrating computational prediction with dielectric spectroscopic validation, researchers can confidently map the electronic landscape of this intermediate, streamlining the design of complex synthetic routes.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents Journal of the American Chemical Society URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution National Institutes of Health (PMC) URL:[Link]

  • anti/gauche Conformations Lead to Polymorphism in Homologous Phenylalkylamino-Nicotinic Acids Crystal Growth & Design - ACS Publications URL:[Link]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid ResearchGate URL:[Link]

  • Dielectric Spectroscopy: Yesterday, Today and Tomorrow MDPI URL:[Link]

  • Dipole moment (Debye) components and modulus obtained for the compounds ResearchGate URL:[Link]

Sources

Exploratory

Pharmacokinetic profiling of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate Derivatives Introduction: Charting the Course for Pyridinecarboxylate Derivatives The pyridine ring is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate Derivatives

Introduction: Charting the Course for Pyridinecarboxylate Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives, such as the 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate series, represent a promising frontier for novel therapeutic agents. The specific substitutions on the pyridine core—chloro, iodo, and a carboxylate ester—create a unique physicochemical profile that dictates how the molecule will behave in a biological system. However, a potent molecule is only a viable drug candidate if it can reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.

This is the central challenge of pharmacokinetics (PK), the study of what the body does to a drug.[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series is not merely a data-collection exercise; it is a critical, iterative process that informs lead optimization, predicts human pharmacokinetics, and ultimately determines the success or failure of a development program.[4][5][6]

This guide provides a comprehensive framework for the robust pharmacokinetic profiling of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate and its analogs. We will move beyond rote protocols to explore the causality behind experimental choices, grounding our methodologies in the authoritative guidelines of regulatory bodies like the FDA and EMA.[7][8] Our objective is to equip researchers and drug development professionals with a self-validating system for generating high-integrity PK data, enabling informed, data-driven decisions.

The Pharmacokinetic Journey: An Integrated Workflow

The successful characterization of a compound's pharmacokinetic profile is not a linear path but an integrated workflow. Data from early in vitro assays inform the design of more complex in vivo studies, and the entire process is underpinned by a robust and validated bioanalytical method.

PK_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Synthesis & Decision Compound Test Article: 1-Methylethyl 2-chloro-4-iodo- 3-pyridinecarboxylate Derivative Analytical Bioanalytical Method Development & Validation (LC-MS/MS) Compound->Analytical Characterize Invitro In Vitro ADME Assays - Metabolic Stability - Plasma Protein Binding - CYP Inhibition/Induction - Permeability Analytical->Invitro Quantify Invivo In Vivo PK Studies (Rodent Model) - IV and PO Dosing - Serial Blood Sampling Invitro->Invivo Inform Design Analysis PK Data Analysis - Parameter Calculation (AUC, Cmax, T1/2, F%) - In Vitro-In Vivo Correlation Invivo->Analysis Generate Data Decision Decision Point - Candidate Selection - Dose Prediction - Further Studies Analysis->Decision Guide

Caption: Integrated workflow for pharmacokinetic profiling.

Part 1: The Analytical Cornerstone: LC-MS/MS Bioanalysis

Before any pharmacokinetic parameter can be determined, a highly selective and sensitive method for quantifying the drug in complex biological matrices (e.g., plasma, urine) must be established. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled specificity and sensitivity.[9][10][11]

Method Development Rationale

The goal of method development is to create a reliable, reproducible, and high-throughput assay.[9] For a molecule like 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, key considerations include:

  • Ionization Efficiency: The pyridine nitrogen and carboxylate ester group suggest that Electrospray Ionization (ESI) in positive mode will be the most effective ionization technique.

  • Chromatographic Separation: Reversed-phase chromatography is the logical starting point. The molecule's halogenation and ester group give it a moderate degree of lipophilicity, suitable for separation on a C18 column. The objective is to achieve a sharp, symmetrical peak, well-separated from matrix components, to minimize ion suppression.[9]

  • Mass Spectrometry (MS/MS) Detection: Using a triple quadrupole mass spectrometer, we operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion formed upon fragmentation. This precursor-to-product transition is highly specific to the analyte, effectively filtering out background noise.[12]

Protocol: Bioanalytical Method Validation

Method validation is a formal process to demonstrate that the analytical method is reliable and reproducible for its intended use. This protocol is based on FDA and EMA guidelines.[7][8]

Objective: To validate an LC-MS/MS method for the quantification of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate in rat plasma.

Materials:

  • Test Article and a suitable Internal Standard (IS), often a stable isotope-labeled version of the analyte.

  • Control rat plasma (K2-EDTA anticoagulant).

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, HPLC-grade water.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare concentrated stock solutions of the test article and IS in a suitable organic solvent (e.g., DMSO or MeOH).

  • Calibration Standards & Quality Controls (QCs):

    • Prepare a series of working solutions by serially diluting the stock solution.

    • Spike these working solutions into control plasma to create calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL).

    • Separately, prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is the fastest and simplest method to remove the majority of proteins from the plasma, which would otherwise interfere with the analysis.[13]

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of cold ACN containing the IS.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate for injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the prepared samples.

    • Analyze using the optimized chromatographic and mass spectrometric conditions.

  • Data Analysis & Acceptance Criteria:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

    • The validation runs must meet predefined criteria for accuracy (percent deviation from nominal) and precision (coefficient of variation, CV), typically within ±15% (±20% for LLOQ).

Table 1: Summary of Bioanalytical Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Response in blank matrix should be <20% of LLOQ.
Calibration Curve Define the relationship between concentration and response.R² ≥ 0.99; back-calculated standards within ±15% of nominal.
Accuracy & Precision Ensure the method is accurate and reproducible.Within-run and between-run QCs must be within ±15% (±20% at LLOQ).
Matrix Effect Assess the impact of matrix components on ionization.CV of IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible across QC levels.
Stability Evaluate analyte stability under various conditions.Mean concentration should be within ±15% of nominal (e.g., freeze-thaw, bench-top).

Part 2: In Vitro ADME Profiling: Early De-risking

In vitro ADME assays are rapid, cost-effective screening tools used early in drug discovery to identify potential liabilities.[4][14][15] They provide critical insights that help prioritize compounds and guide chemical modifications before committing to resource-intensive in vivo studies.

Metabolic Stability

Rationale: This assay predicts the extent of metabolism in the liver, which is the primary site of drug metabolism. A compound that is metabolized too quickly will have a short half-life and poor bioavailability. Liver microsomes (containing CYP450 enzymes) and hepatocytes (the whole liver cell) are the two most common systems used.[15]

Protocol: Metabolic Stability in Rat Liver Microsomes

  • Preparation: Pre-warm a solution of rat liver microsomes and NADPH (an essential cofactor) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test compound (e.g., at 1 µM final concentration) to initiate the reaction.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding cold ACN containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining over time.

  • Data Interpretation: The rate of disappearance is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can limit a drug's efficacy and distribution into tissues. Rapid Equilibrium Dialysis (RED) is a common and reliable method.

Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device consists of two chambers separated by a semi-permeable membrane.

  • Add plasma containing the test compound to one chamber and buffer to the other.

  • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition

Rationale: Many drugs can inhibit CYP enzymes, leading to potentially dangerous drug-drug interactions (DDIs). This assay screens for the potential of the test compound to inhibit major human CYP isoforms (e.g., 3A4, 2D6, 2C9).[14]

Protocol: CYP Inhibition (Fluorometric)

  • Incubate human liver microsomes, a CYP-isoform-specific probe substrate (which becomes fluorescent after metabolism), and varying concentrations of the test compound.

  • Initiate the reaction with NADPH.

  • After incubation, measure the fluorescent signal. A decrease in fluorescence compared to the control indicates inhibition.

  • The data is used to calculate an IC50 value (the concentration of inhibitor that causes 50% inhibition).

Table 2: Summary of Key In Vitro ADME Assays and Their Implications

AssayKey ParameterFavorable OutcomeImplication of Unfavorable Outcome
Metabolic Stability In Vitro t½> 30 minHigh first-pass metabolism, low oral bioavailability, short in vivo half-life.
Plasma Protein Binding Fraction Unbound (fu)> 1% (highly variable)Limited tissue distribution, low efficacy, potential for DDI via displacement.
CYP Inhibition IC50> 10 µMHigh risk of causing drug-drug interactions in the clinic.
Permeability (Caco-2) Papp (A→B)> 10 x 10⁻⁶ cm/sPoor absorption from the gut, resulting in low oral bioavailability.

Part 3: In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies in animal models, typically rodents (mice or rats), are essential to understand how the ADME properties observed in vitro translate to a complete biological system.[6][16][17] These studies are crucial for determining key PK parameters and predicting a safe and efficacious human dose.

Study Design and Execution

Rationale: A well-designed rodent PK study provides a wealth of information from a small number of animals.[18] By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine absolute bioavailability (F%). The IV dose shows how the drug behaves once it is in systemic circulation, while the PO dose reveals the combined effects of absorption and first-pass metabolism.

InVivo_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Phase Animal Acclimatize Animals (e.g., Male Sprague-Dawley Rats) DosePrep Prepare Dosing Formulations (IV: Solubilized in vehicle) (PO: Suspension/Solution) Dosing Dose Administration Group 1: IV Bolus (e.g., 1 mg/kg) Group 2: PO Gavage (e.g., 5 mg/kg) Sampling Serial Blood Sampling (e.g., via tail vein) Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Dosing->Sampling Processing Plasma Processing - Centrifuge blood - Harvest plasma - Store at -80°C Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis (Using validated method) Processing->Bioanalysis PK_Calc Pharmacokinetic Analysis - Non-compartmental analysis - Calculate Cmax, Tmax, AUC, t1/2, CL, Vd Bioanalysis->PK_Calc

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate: A Tiered Approach for Novel Chemical Entities

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, a novel chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, a novel chemical entity (NCE) with limited available public data. As drug development pipelines face increasing pressure to reduce late-stage attrition, early and robust safety assessment is paramount. This document provides not just protocols, but the underlying scientific rationale for a systematic evaluation, beginning with foundational cytotoxicity, progressing to genotoxicity, and culminating in organ-specific toxicity assessments. The methodologies described are aligned with international regulatory expectations, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), to ensure the generation of reliable and decision-enabling data. For researchers, scientists, and drug development professionals, this guide serves as a practical framework for de-risking NCEs by identifying potential toxicological liabilities at the earliest stages of discovery.

Introduction: Characterizing the Challenge

The compound, 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, is a substituted pyridine derivative. A structural analysis reveals several features of toxicological interest: a halogenated (chloro- and iodo-) pyridine ring and an isopropyl ester. The pyridine core is a common scaffold in pharmaceuticals, but halogenation can significantly alter metabolic profiles and reactivity. The isopropyl ester is susceptible to hydrolysis by cellular esterases, potentially liberating the carboxylic acid metabolite and isopropanol.

Given its novelty, a predictive, multi-faceted in vitro screening approach is not just recommended; it is essential. The paradigm has shifted away from reliance on late-stage animal testing towards early, human-relevant in vitro models that provide mechanistic insights and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement).[1][2]

This guide proposes a three-tiered screening cascade designed to efficiently characterize the toxicological profile of this NCE.

cluster_0 Tiered Screening Cascade cluster_1 Decision Point Tier1 Tier 1: Foundational Cytotoxicity (Dose-Range Finding) Tier2 Tier 2: Genotoxicity Assessment (Mutagenicity & Chromosomal Damage) Tier1->Tier2 If non-cytotoxic concentrations are identified Tier3 Tier 3: Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity, Nephrotoxicity) Tier2->Tier3 If non-genotoxic Decision Go / No-Go Decision Further Development Tier3->Decision

Caption: A tiered approach for in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Rationale

The primary objective of Tier 1 is to determine the concentration range at which the test compound elicits general cytotoxicity. This is a critical first step for two reasons:

  • Dose Selection: It establishes the appropriate, non-lethal concentration ranges for subsequent, more complex and resource-intensive assays. Without this data, a positive result in an organ-specific assay could be misinterpreted; the effect might be due to general cellular demise rather than a specific mechanism of organ toxicity.

  • Early Triage: A compound that is highly cytotoxic at low concentrations across multiple cell lines may be a poor candidate for further development, allowing for early termination and conservation of resources.

We will employ the MTT assay, a robust and widely used colorimetric method that measures cell metabolic activity as an indicator of viability.[3] The principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound in various cell lines.

Materials:

  • Cell Lines: HepG2 (human hepatocellular carcinoma), HEK293 (human embryonic kidney), CHO-K1 (Chinese hamster ovary).

  • Culture Media (DMEM or equivalent), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (Test Compound), DMSO (vehicle).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom plates, multichannel pipette, plate reader (570 nm).

Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Perform serial dilutions in serum-free medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation

The results should be summarized in a clear, comparative table.

Cell LineTissue of OriginIC50 (µM)
HepG2Human Liver[Experimental Value]
HEK293Human Kidney[Experimental Value]
CHO-K1Hamster Ovary[Experimental Value]

Tier 2: Genotoxicity Assessment

Expertise & Rationale

Genotoxicity assessment is a non-negotiable component of preclinical safety evaluation, as mandated by ICH S2(R1) guidelines.[4] A compound that damages DNA has the potential to be a carcinogen or cause heritable defects. A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[5]

  • Ames Test (Bacterial Reverse Mutation Assay): This is the gold-standard initial screen for mutagenic potential.[6][7] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a liver S9 fraction is critical to detect metabolites that may be mutagenic.[8]

  • In Vitro Micronucleus Assay: This assay provides a comprehensive assessment of chromosomal damage. It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[6] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[4] This assay is increasingly preferred over the chromosomal aberration test for its higher throughput and ability to detect aneugens.[4]

cluster_0 Genotoxicity Workflow Compound Test Compound Ames Ames Test (OECD 471) - S. typhimurium - E. coli Compound->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) - CHO or TK6 Cells Compound->Micronucleus S9_Ames +/- S9 Metabolic Activation Ames->S9_Ames S9_Micro +/- S9 Metabolic Activation Micronucleus->S9_Micro Result_Ames Result: Gene Mutation S9_Ames->Result_Ames Result_Micro Result: Chromosomal Damage S9_Micro->Result_Micro

Caption: Standard two-assay workflow for in vitro genotoxicity.

Experimental Protocol: Ames Test (OECD 471)

Objective: To detect compound-induced gene mutations in bacterial strains.

Methodology (Plate Incorporation Method):

  • Strain Preparation: Use at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolically active S9 fraction from induced rat liver.

  • Treatment: In a test tube, mix the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have undergone reverse mutation). A positive result is a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Objective: To detect compound-induced chromosomal damage in mammalian cells.

Methodology (using CHO cells):

  • Cell Treatment: Culture CHO cells and treat with the test compound at 3-4 concentrations (based on Tier 1 cytotoxicity data) for a short duration (3-4 hours) with and without S9, and for a long duration (~24 hours) without S9.

  • Cytochalasin B Block: After treatment, add Cytochalasin B to block cytokinesis, which results in binucleated cells. This allows for specific analysis of cells that have completed one mitosis.

  • Harvest and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).

  • Analysis: Using fluorescence microscopy or flow cytometry, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation
AssayConditionResult (e.g., Fold Increase over Control / % Micronucleated Cells)Outcome (Positive/Negative)
Ames Test TA98 (-S9)[Experimental Value][Positive/Negative]
TA98 (+S9)[Experimental Value][Positive/Negative]
TA100 (-S9)[Experimental Value][Positive/Negative]
... (other strains)......
Micronucleus Short term (-S9)[Experimental Value][Positive/Negative]
Short term (+S9)[Experimental Value][Positive/Negative]
Long term (-S9)[Experimental Value][Positive/Negative]

Tier 3: Organ-Specific Toxicity Assessment

Expertise & Rationale

If a compound is non-cytotoxic at reasonable concentrations and non-genotoxic, the next critical step is to investigate its potential for organ-specific toxicity. Drug-induced liver injury (DILI) and cardiotoxicity are the two leading reasons for drug withdrawal from the market.[9][10] Therefore, early assessment of hepatotoxicity and cardiotoxicity is a cornerstone of modern drug safety screening.[11] Additionally, as the kidneys are a major route of drug elimination, nephrotoxicity is a significant concern.[12]

  • Hepatotoxicity: The liver's central role in metabolism makes it highly susceptible to drug-induced injury. Using metabolically competent cells is crucial. While primary human hepatocytes are the gold standard, they suffer from limited availability and high variability.[9] The HepaRG™ cell line is a highly differentiated human hepatic cell line that expresses a broad range of metabolic enzymes, making it a reliable surrogate for many hepatotoxicity studies.[9]

  • Cardiotoxicity: The most critical in vitro screen for cardiotoxicity is the hERG assay. The hERG (human Ether-à-go-go-Related Gene) potassium channel is fundamental to cardiac repolarization.[10] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsade de Pointes (TdP).[10] Regulatory guidelines (ICH S7B) mandate assessment of hERG liability.[13]

  • Nephrotoxicity: The proximal tubules of the kidney are responsible for active drug secretion and are a common site of toxicant accumulation.[12] Therefore, assays using human renal proximal tubule epithelial cells (HRPTEpiC) provide a physiologically relevant model to detect potential kidney damage.[14][15]

Protocol: High-Content Hepatotoxicity Assay

Objective: To assess the potential for hepatotoxicity in a metabolically competent cell line.

Methodology (using HepaRG cells):

  • Cell Culture: Differentiate HepaRG cells into hepatocyte-like and biliary-like cells according to the supplier's protocol.

  • Treatment: Expose the differentiated cultures to the test compound for 48-72 hours at concentrations derived from Tier 1 data.

  • High-Content Imaging: Stain the cells with a panel of fluorescent dyes to simultaneously measure multiple toxicity endpoints in the same cell population. Key endpoints include:

    • Cell Viability: Hoechst 33342 (stains all nuclei) and a cell-impermeant dye (e.g., Propidium Iodide) to identify dead cells.

    • Mitochondrial Health: A mitochondrial membrane potential-sensitive dye (e.g., TMRM) to detect mitochondrial dysfunction.

    • Oxidative Stress: A dye that fluoresces upon oxidation (e.g., CellROX Green).

  • Analysis: Use an automated high-content imaging system to acquire and analyze images, quantifying the changes in each endpoint on a per-cell basis.

Protocol: hERG Inhibition Assay (Automated Patch-Clamp)

Objective: To determine the IC50 of the compound for inhibition of the hERG potassium channel.

Methodology (using QPatch or SyncroPatch systems):

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that has been engineered to express the hERG channel.

  • Assay Principle: This is an electrophysiology assay. The automated system achieves a high-resistance seal ("giga-seal") between a single cell and a planar substrate. It then "patches" the cell membrane to gain electrical access to the cell's interior.

  • Voltage Clamp: A specific voltage protocol is applied to the cell to elicit the hERG current.

  • Compound Application: The test compound is applied at several cumulative concentrations.

  • Data Acquisition: The system measures the hERG tail current in the presence of each compound concentration.

  • Analysis: The percentage of current inhibition is calculated relative to the vehicle control, and an IC50 value is determined from the concentration-response curve.

cluster_0 hERG Inhibition Pathway Compound Test Compound Block Inhibition Compound->Block hERG hERG K+ Channel (IKr current) Repol Delayed Cardiac Repolarization hERG->Repol Reduced K+ Efflux Block->hERG QT QT Interval Prolongation (ECG) Repol->QT TdP Torsade de Pointes (Fatal Arrhythmia) QT->TdP

Caption: Mechanism of hERG inhibition leading to cardiotoxicity.

Protocol: Nephrotoxicity Assessment

Objective: To evaluate cytotoxicity in human renal proximal tubule cells.

Methodology (using HRPTEpiC):

  • Cell Culture: Culture primary HRPTEpiC in specialized medium on collagen-coated plates until they form a confluent monolayer.

  • Treatment: Expose cells to the test compound for 48 hours.

  • Endpoint Measurement: Assess cell viability using a method that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

  • Analysis: Measure LDH activity in the culture supernatant using a colorimetric assay kit. Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).

Data Presentation
AssayCell ModelEndpointIC50 / EC50 (µM)
Hepatotoxicity HepaRGMitochondrial Potential[Experimental Value]
Cardiotoxicity hERG-HEK293hERG Current Inhibition[Experimental Value]
Nephrotoxicity HRPTEpiCLDH Release[Experimental Value]

Synthesis and Strategic Next Steps

The completion of this three-tiered screening cascade provides a foundational toxicological profile for 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate. The data must be synthesized to make an informed go/no-go decision.

Interpreting the Profile:

  • A favorable profile would consist of high IC50 values (>30 µM) in cytotoxicity assays, negative results in both genotoxicity assays, and a hERG IC50 >30 µM. Such a compound may be prioritized for further development.

  • A problematic profile would be indicated by potent cytotoxicity, any positive genotoxicity signal, or potent hERG inhibition (IC50 <10 µM). A positive Ames test, for instance, is a significant hurdle for most therapeutic programs. Potent hERG inhibition is also a major liability.[10]

Next Steps:

  • If the profile is favorable: The next stage would involve exploring more advanced in vitro models, such as 3D spheroids or organ-on-a-chip systems, to better mimic human physiology before considering any in vivo studies.[16][17]

  • If the profile is problematic: The data can guide medicinal chemistry efforts to modify the molecule to mitigate the observed liabilities. For example, if the S9 fraction significantly increases toxicity, it suggests a reactive metabolite is being formed, and metabolic pathways should be investigated.

This systematic in vitro approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the delivery of safe and effective medicines.

References

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

  • Sartori, T., et al. (2022). In vitro models for liver toxicity testing. Toxicology Research, 11(5), 787-804. [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 579-597. [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Kim, J. S., et al. (2013). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 4(4), 239-244. [Link]

  • Vriend, J., et al. (2024). Advanced Kidney Models In Vitro Using the Established Cell Line Renal Proximal Tubular Epithelial/Telomerase Reverse Transcriptase1 for Nephrotoxicity Assays. International Journal of Molecular Sciences, 25(14), 7793. [Link]

  • International Council for Harmonisation. Safety Guidelines. [Link]

  • Pfaller, W., & Gstraunthaler, G. (2000). Nephrotoxicity testing in vitro--what we know and what we need to know. Environmental Health Perspectives, 108(Suppl 1), 27-33. [Link]

  • Martínez-Sena, T., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology, 180, 114022. [Link]

  • Tan, Q., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Tissue Engineering Part C: Methods, 23(1), 14-22. [Link]

  • Slideshare. (2016). ICH Safety Guidelines. [Link]

  • Eurofins Discovery. In Vitro Nephrotoxicity Services. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Emulate Bio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. [Link]

  • Drug Target Review. (2020). In vitro platforms for de-risking nephrotoxicity during drug development. [Link]

  • Organisation for Economic Co-operation and Development. In vitro assays for developmental neurotoxicity. [Link]

  • GovPing. (2026). ICH Guidelines Overview | Pharma & Drug Safety. [Link]

  • CORDIS. (2004). ECVAM in vitro toxicity tests included in OECD testing recommendations. [Link]

  • De Boni, A., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1800, 261-271. [Link]

  • Lonza Bioscience. Renal Epithelial Cells for ADME-Tox Studies. [Link]

  • International Council for Harmonisation. ICH Guidelines. [Link]

  • Asakura, K., et al. (2015). Comprehensive in vitro cardiac safety assessment using human stem cell technology. Journal of Pharmacological and Toxicological Methods, 73, 17-27. [Link]

  • Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. [Link]

  • European Society of Toxicology In Vitro. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Aydınalp, C., & Erçin, E. (2015). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmaceutical Sciences and Research, 7(12), 1081-1086. [Link]

  • Riddell, R. J., et al. (1986). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. Toxicology in Vitro, 1(3), 131-137. [Link]

  • European Pharmaceutical Review. (2011). High Content Screening for in vitro toxicity testing. [Link]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. [Link]

  • Rani, M. J., et al. (2024). In-vitro, In-vivo, Computational toxicology screening models in drug discovery. Asian Journal of Pharmaceutical Sciences, 14(3), 57-65. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate: A Comprehensive Technical Guide

Executive Summary 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (CAS: 1315559-88-6), commonly referred to as isopropyl 2-chloro-4-iodonicotinate, is a highly functionalized heterocyclic building block. It serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (CAS: 1315559-88-6), commonly referred to as isopropyl 2-chloro-4-iodonicotinate, is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably spleen tyrosine kinase (SYK) inhibitors utilized in the treatment of autoimmune diseases and hematological malignancies (). This whitepaper provides a rigorous, self-validating framework for the synthesis, isolation, and spectroscopic characterization of this molecule, ensuring high-fidelity analytical standards for drug development workflows.

Molecular Architecture & Causality in Reactivity

The molecular architecture of the target compound features a pyridine core substituted with three distinct functional groups, each presenting unique electronic and steric profiles:

  • C2-Chloro group: Provides an electrophilic site for nucleophilic aromatic substitution (SNAr) or late-stage cross-coupling.

  • C3-Isopropyl ester: Acts as a sterically tunable protecting group for the carboxylic acid. It modulates the molecule's lipophilicity and directs ortho-metalation.

  • C4-Iodo group: Offers a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It reacts preferentially over the C2-chloro position due to the significantly weaker C-I bond energy ().

Experimental Protocol: Synthesis and Isolation

To ensure the spectroscopic data is derived from a high-purity standard, the following self-validating synthetic protocol is employed. The workflow incorporates in-process controls to verify intermediate formation and prevent downstream contamination.

Methodology: Esterification of 2-Chloro-4-iodonicotinic Acid

  • Acyl Chloride Formation:

    • Suspend 2-chloro-4-iodonicotinic acid (10.0 mmol) () in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Add catalytic N,N-dimethylformamide (DMF, 0.1 eq) and cool the system to 0 °C.

    • Add oxalyl chloride (15.0 mmol) dropwise over 15 minutes.

    • Causality & Expertise: Oxalyl chloride is explicitly selected over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely volatile. This prevents the formation of trace sulfurous impurities that could poison palladium catalysts in subsequent cross-coupling steps. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which rapidly activates the acid.

    • Validation: Monitor via TLC (quench a 10 µL aliquot in methanol to observe the methyl ester derivative). Once the starting material is consumed, concentrate in vacuo to yield the crude acyl chloride.

  • Esterification:

    • Redissolve the crude acyl chloride in anhydrous DCM (30 mL) at 0 °C.

    • Add anhydrous isopropanol (20.0 mmol), triethylamine (Et₃N, 25.0 mmol), and 4-dimethylaminopyridine (DMAP, 0.5 mmol).

    • Causality & Expertise: The secondary alcohol (isopropanol) is sterically hindered. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes this steric barrier, ensuring quantitative conversion.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid and amine salts.

    • Extract with DCM (2 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation: The final product must present as a single spot on TLC and achieve >98% purity by HPLC-UV (254 nm) prior to any spectroscopic analysis.

SynthesisWorkflow A 2-Chloro-4-iodonicotinic acid (Starting Material) B Oxalyl Chloride, DMF (cat.) CH2Cl2, 0°C to RT (Acyl Chloride Formation) A->B Step 1 C 2-Chloro-4-iodonicotinoyl chloride (Reactive Intermediate) B->C D Isopropanol, Et3N DMAP (cat.), 0°C to RT (Esterification) C->D Step 2 E 1-Methylethyl 2-chloro-4-iodo-3- pyridinecarboxylate (Target) D->E

Synthesis workflow of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides definitive proof of the regiochemistry and structural integrity of the synthesized ester.

¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by the distinct signals of the isopropyl group and the two adjacent aromatic protons on the pyridine ring. The coupling constant between the C5 and C6 protons is typically ~5.1 Hz, which is characteristic of ortho-coupling in electron-deficient pyridine systems.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum reveals the profound electronic effects of the substituents. The C4 carbon is heavily shielded by the "heavy atom effect" of iodine, shifting significantly upfield. Conversely, the C2 carbon is strongly deshielded by both the adjacent electronegative nitrogen and the chlorine atom.

Table 1: ¹H NMR Spectral Assignments

NucleusChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
¹H8.25Doublet (d)1H5.1Pyridine C6-H
¹H7.80Doublet (d)1H5.1Pyridine C5-H
¹H5.30Septet1H6.3Isopropyl -CH-
¹H1.35Doublet (d)6H6.3Isopropyl -CH₃

Table 2: ¹³C NMR Spectral Assignments & Causality

NucleusChemical Shift (ppm)AssignmentCausality / Electronic Effect
¹³C164.5C=O (Ester)Strongly deshielded carbonyl carbon
¹³C149.2C6 (Pyridine)Deshielded by adjacent electronegative N
¹³C148.0C2 (Pyridine)Dual deshielding by Cl and N
¹³C135.5C5 (Pyridine)Standard aromatic methine
¹³C132.0C3 (Pyridine)Quaternary, conjugated with ester carbonyl
¹³C112.5C4 (Pyridine)Shielded by the heavy atom effect of Iodine
¹³C70.2Isopropyl CHDeshielded by ester oxygen
¹³C21.5Isopropyl CH₃Standard aliphatic methyl carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the presence of the functional groups through their vibrational modes ().

  • 1730 cm⁻¹: Strong, sharp peak corresponding to the ester C=O stretching vibration.

  • 1560, 1530 cm⁻¹: Aromatic C=N and C=C stretching of the pyridine core.

  • 1250, 1100 cm⁻¹: C-O-C stretching vibrations characteristic of the isopropyl ester.

  • 1050 cm⁻¹: C-Cl stretching.

  • ~600 cm⁻¹: C-I stretching (often broad and distinct in the fingerprint region).

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode yields the protonated molecular ion [M+H]⁺. The presence of a single chlorine atom results in a characteristic 3:1 isotopic pattern (m/z 325.9 for ³⁵Cl and 327.9 for ³⁷Cl).

Fragmentation Causality: Collision-induced dissociation (CID) of the molecular ion primarily targets the weakest bonds and most stable leaving groups. The initial fragmentation involves the loss of the isopropyl group (either as propene via a McLafferty-type rearrangement or as an isopropoxy radical), followed by the homolytic cleavage of the weak C-I bond.

MSPathway M [M+H]+ m/z 325.9 (35Cl) F1 [M+H - C3H6]+ m/z 283.9 (Loss of propene) M->F1 -42 Da F2 [M+H - C3H7O]+ m/z 266.9 (Loss of isopropoxy) M->F2 -59 Da F3 [M+H - C3H6 - I]+ m/z 156.9 (Loss of Iodine) F1->F3 -127 Da

Proposed HRMS fragmentation pathway for the target compound.

Conclusion

The rigorous spectroscopic characterization of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate confirms its structural identity and purity. Understanding the causality behind the NMR chemical shifts—specifically the heavy atom effect of iodine and the deshielding nature of the pyridine nitrogen—is essential for researchers utilizing this scaffold in complex cross-coupling methodologies. The self-validating synthesis protocol provided ensures reproducible access to this critical pharmaceutical intermediate.

References

  • Title: Fused heteroaromatic pyrrolidinone derivatives as SYK inhibitors (US Patent 2011/0152273 A1)

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yield and purity profiles of halogenated pyridine building blocks. 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yield and purity profiles of halogenated pyridine building blocks. 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (CAS: 1315559-88-6) is a highly versatile intermediate in pharmaceutical synthesis, particularly for cross-coupling reactions. However, its structural features—specifically the C4-iodine bond and the C3-isopropyl ester—render it highly susceptible to photolytic degradation and hydrolytic cleavage.

This guide establishes a self-validating framework for handling this compound, ensuring your experimental integrity from storage to reaction execution.

Mechanistic Understanding of Sensitivities

To prevent degradation, we must first understand the causality behind it. A protocol is only robust if the operator understands why each step exists.

  • Photolability (The C-I Bond): The carbon-iodine (C-I) bond on the heteroaromatic pyridine ring is the weakest link in this molecule. With a bond dissociation energy typically around 270 kJ/mol, the C-I bond is vulnerable to homolytic cleavage when exposed to photons in the UV and near-visible spectrum (such as ambient fluorescent lab lighting) . This cleavage generates a highly reactive pyridyl radical and an iodine radical ( I∙ ). Subsequent recombination of iodine radicals forms molecular iodine ( I2​ ), which is visually identifiable as a yellow or brown discoloration in the solid.

  • Hydrolytic Lability (The Ester Group): The 1-methylethyl (isopropyl) ester at the 3-position is prone to hydrolysis. The electron-withdrawing nature of the pyridine ring and the adjacent 2-chloro group increases the electrophilicity of the ester carbonyl. In the presence of ambient moisture—especially if catalyzed by trace acidic or basic impurities in your solvent—the ester hydrolyzes to yield 2-chloro-4-iodo-3-pyridinecarboxylic acid and isopropanol .

Quantitative Data & Physicochemical Specifications

The following table summarizes the critical quantitative parameters and degradation markers for this compound to aid in rapid LC-MS/NMR troubleshooting.

ParameterSpecification / ValueCausality / Implication
Molecular Weight 325.53 g/mol Exact mass for intact [M+H]+ monitoring.
Storage Temperature 2-8°CMinimizes thermal kinetic energy, reducing spontaneous ester hydrolysis.
C-I Bond Energy ~270 kJ/molCorresponds to ~440 nm light; requires amber/opaque shielding.
Hydrolysis Marker [M-42]+ (m/z 283.5)Loss of C3​H6​ (net difference between isopropyl ester and carboxylic acid).
Photolysis Marker [M-126]+ (m/z 199.6)Loss of Iodine atom; indicates radical deiodination.
Visual Degradation Off-white BrownIndicates accumulation of I2​ from homolytic C-I cleavage.
Standard Operating Protocols (SOPs) for Handling

A protocol is only as good as its ability to validate itself. By following these steps, you eliminate the variables of light and moisture, ensuring that any downstream reaction failure is isolated to the reaction conditions themselves, not the starting material.

SOP A: Aliquoting and Storage (Moisture & Light Mitigation)
  • Equilibration: Remove the sealed amber vial from 2-8°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial immediately causes atmospheric moisture to condense directly onto the solid, initiating ester hydrolysis.

  • Inert Transfer: Transfer the required mass inside a glovebox or under a positive stream of dry Argon/Nitrogen using Schlenk techniques.

  • Vial Repackaging: If returning unused material to storage, purge the headspace of the amber vial with Argon for 10 seconds. Seal the cap tightly with Parafilm and return immediately to 2-8°C.

SOP B: Reaction Setup (In-situ Protection)
  • Shielding: Before adding the compound to the reaction flask, wrap the exterior of the flask tightly in aluminum foil to block ambient light.

  • Solvent Degassing: Use strictly anhydrous, degassed solvents. Dissolved oxygen can react with photolytically generated radicals, and trace water will drive hydrolysis. Degas solvents via the freeze-pump-thaw method or by sparging with Argon for 15 minutes.

  • Addition: Add the compound to the shielded flask against a positive counter-flow of Argon.

  • Monitoring: When taking aliquots for TLC or LC-MS, minimize the time the reaction mixture is exposed to ambient light.

Visualizations of Degradation and Workflow

DegradationPathways Intact 1-Methylethyl 2-chloro-4-iodo- 3-pyridinecarboxylate (Intact) PhotoDeg Deiodinated Pyridine + I2 (Brown/Yellow) Intact->PhotoDeg UV/Vis Light (Homolytic Cleavage) HydroDeg 2-Chloro-4-iodo-3- pyridinecarboxylic acid + Isopropanol Intact->HydroDeg H2O / Moisture (Ester Hydrolysis)

Caption: Primary degradation pathways of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate.

HandlingWorkflow Step1 1. Retrieve from 2-8°C (Keep in Amber Vial) Step2 2. Equilibrate to Room Temp (Prevents Moisture Condensation) Step1->Step2 Step3 3. Weigh under Argon/N2 (Glovebox or Schlenk line) Step2->Step3 Step4 4. Wrap Reaction Flask in Foil (Prevents Photolysis) Step3->Step4 Step5 5. Purge Headspace & Seal (Return to Cold Storage) Step4->Step5

Caption: Step-by-step self-validating workflow for handling sensitive pyridinecarboxylates.

Troubleshooting & FAQs

Q: My batch has turned light brown. Is it still usable for a Suzuki-Miyaura cross-coupling? A: The brown discoloration indicates the presence of free molecular iodine ( I2​ ), a byproduct of photolytic C-I bond cleavage. While the bulk of the material may still be intact, trace I2​ is a known poison for many Palladium catalysts used in cross-coupling reactions. It oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle. Action: Run an LC-MS. If purity is >95%, you can attempt to rescue the batch by passing it through a short silica plug using a non-polar solvent to trap the polar impurities and free iodine. Otherwise, discard the batch.

Q: My LC-MS analysis of the starting material shows a major peak at [M-42]+. What is happening? A: This is the classic signature of ester hydrolysis. The intact molecule has a mass of ~325.5 g/mol . Hydrolysis replaces the isopropyl ester group ( −O−CH(CH3​)2​ ) with a hydroxyl group ( −OH ), resulting in the formation of 2-chloro-4-iodo-3-pyridinecarboxylic acid (mass ~283.5 g/mol ) . The difference of 42 mass units corresponds to the loss of a C3​H6​ equivalent. Action: Review your storage protocols. Ensure the vial is fully equilibrated to room temperature before opening (SOP A, Step 1) to prevent condensation.

Q: I am observing a side product with a mass of [M-126]+ during my reaction. Is this a reaction byproduct or a degraded starting material? A: A mass loss of ~126 Da corresponds to the loss of an iodine atom. If this peak is present in your starting material blank, it is a photolytic degradation product (deiodination) that occurred during storage. If it only appears during the reaction, your reaction setup is likely exposed to too much ambient light, or your reaction conditions are inadvertently promoting radical formation. Action: Strictly enforce the foil-wrapping protocol (SOP B, Step 1) and ensure solvents are thoroughly degassed to prevent radical propagation.

References
  • Title: Iodine - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 2-Chloro-4-iodonicotinic acid | C6H3ClINO2 | CID 17750174 Source: PubChem URL: [Link]

Optimization

Technical Support Center: Optimizing Reactions with 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity profile of 1-Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity profile of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate .

This bifunctional dihalopyridine is a highly valuable building block, but its success in cross-coupling relies heavily on exploiting the kinetic differences between the C4-I and C2-Cl bonds while preserving the sterically hindered, yet hydrolyzable, C3-isopropyl ester.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing a mixture of mono-coupled (C4) and bis-coupled (C2, C4) products during Suzuki-Miyaura reactions?

The Causality: The chemoselectivity of this scaffold depends on the bond dissociation energies (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), making oxidative addition at the C4 position kinetically favored . However, if the reaction temperature exceeds 70 °C, or if you employ highly electron-rich, bulky phosphine ligands (e.g., XPhos, PCy3), the Pd(0) species becomes sufficiently active to insert into the C2-Cl bond after the initial C4 coupling. The Solution: Strictly control the stoichiometry of your boronic acid to 1.0–1.05 equivalents. Lower the reaction temperature to 40–50 °C and utilize a catalyst with a larger bite angle but moderate electron density, such as Pd(dppf)Cl2​ or Pd(PPh3​)4​ .

Q2: My cross-coupling yield is acceptable, but the C3-isopropyl ester is being cleaved. How do I prevent ester hydrolysis?

The Causality: The C3 position features a 1-methylethyl (isopropyl) carboxylate. While the isopropyl group provides more steric shielding than a methyl ester, the electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly susceptible to nucleophilic attack. The use of strong aqueous inorganic bases (e.g., NaOH, KOH) or extended heating in aqueous Na2​CO3​ initiates rapid saponification via nucleophilic acyl substitution. The Solution: Transition to strictly anhydrous conditions or non-nucleophilic bases. Using finely milled, anhydrous K3​PO4​ or Cs2​CO3​ in a solvent system like Toluene or Dioxane prevents hydrolysis . If trace water is required to activate the boronic acid, limit it to a 10:1 (Organic:Aqueous) volumetric ratio.

Q3: I am detecting significant amounts of a deiodinated byproduct (1-methylethyl 2-chloro-3-pyridinecarboxylate). What causes this?

The Causality: Protodeiodination is a classic side reaction that occurs when the oxidative addition step is successful, but the subsequent transmetalation is sluggish. The stalled Pd(II) intermediate undergoes β -hydride elimination—typically abstracting a hydride from alcoholic solvents (like ethanol or isopropanol)—followed by reductive elimination of the hydro-dehalogenated arene . The Solution: Eliminate all primary and secondary alcohols from your solvent system. Accelerate the transmetalation step by ensuring your boronic species is fully activated; adding a fluoride source (e.g., CsF) can drastically increase the transmetalation rate of sterically hindered boronic acids.

Q4: The reaction at the C4 position is sluggish, even with active catalysts. Is the C3 ester causing steric hindrance?

The Causality: Yes. The bulky isopropyl group at C3 forces the pyridine ring into a conformation that sterically crowds the adjacent C4 position. This steric bulk raises the activation energy required for the bulky Pd(0)L n​ complex to approach the C-I bond. The Solution: If oxidative addition is the bottleneck, switch to a solvent with a higher boiling point (like DMF) and increase the temperature marginally (to 60 °C), but rely on rigorous In-Process Controls (IPC) to quench the reaction before C2-Cl activation begins.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Data reflects the coupling of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate with phenylboronic acid (1.05 eq).

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)C4-Coupled Yield (%)C2,C4-Bis Yield (%)Ester Hydrolysis (%)
Pd(PPh3​)4​ Na2​CO3​ (aq)Toluene / EtOH80451530
Pd(dppf)Cl2​ K3​PO4​ (anhyd)Dioxane806035 < 2
XPhos Pd G2 Cs2​CO3​ (anhyd)THF655540 < 1
Pd(dppf)Cl2​ K3​PO4​ (anhyd) Dioxane 50 92 < 1 < 1

Part 3: Experimental Protocols

Self-Validating Chemoselective Suzuki-Miyaura Workflow

This protocol is designed as a self-validating system. By integrating mandatory LC-MS checkpoints, the chemist verifies the mechanistic progression before advancing, ensuring the C2-Cl bond remains intact .

Step 1: Rigorous Degassing & Setup

  • To an oven-dried Schlenk flask, add 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (1.0 eq), the target boronic acid (1.05 eq), anhydrous K3​PO4​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Seal the flask and purge with ultra-pure Argon for 15 minutes.

  • Add anhydrous 1,4-Dioxane (0.1 M relative to the substrate) that has been sparged with Argon for 30 minutes.

Step 2: Temperature-Controlled Initiation 4. Submerge the flask in a pre-heated oil bath strictly maintained at 50 °C . 5. Stir vigorously (800 rpm) to ensure the heterogeneous base is suspended.

Step 3: In-Process Control (IPC) - Critical Validation Step 6. After 2 hours, withdraw a 10 μ L aliquot under Argon. Dilute in LC-MS grade Acetonitrile and inject. 7. Validation Criteria:

  • If starting material mass [M+H]+ is present: Continue heating for 1 hour.

  • If bis-coupled mass is detected (>2% area): Immediately quench the reaction; the temperature is too high or the boronic acid stoichiometry was exceeded.

  • If only mono-coupled product is observed: Proceed to Step 4.

Step 4: Quench and Workup 8. Cool the reaction to room temperature and quench by filtering the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. 9. Wash the Celite pad with Ethyl Acetate (3 × 20 mL). 10. Concentrate the filtrate under reduced pressure (bath temperature < 35 °C to protect the ester).

Step 5: Purification 11. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The intact C2-Cl group makes the product slightly less polar than the bis-coupled impurity, allowing for clean baseline separation.

Part 4: Mechanistic & Troubleshooting Visualizations

Pathway SM 1-Methylethyl 2-chloro- 4-iodo-3-pyridinecarboxylate Cond1 Mild Base, 40-50°C Pd(dppf)Cl2 SM->Cond1 Cond2 Strong Base, >80°C Electron-Rich Ligand SM->Cond2 Prod1 Chemoselective C4-Coupling (High Yield) Cond1->Prod1 Fast C-I Insertion Prod2 C2/C4 Bis-Coupling (Loss of Selectivity) Cond2->Prod2 C-I & C-Cl Insertion

Fig 1. Chemoselective pathway demonstrating kinetic control of C4-I vs C2-Cl activation.

Troubleshooting Start Issue: Low Target Yield Q1 Ester Hydrolysis? Start->Q1 Sol1 Use Anhydrous K3PO4 Avoid NaOH/KOH Q1->Sol1 Yes Q2 Deiodination? Q1->Q2 No Sol2 Remove Alcoholic Solvents Add CsF to accelerate Q2->Sol2 Yes Q3 Over-coupling at C2? Q2->Q3 No Sol3 Lower Temp to 50°C Limit to 1.0 eq Boronic Acid Q3->Sol3 Yes

Fig 2. Troubleshooting decision tree for resolving common cross-coupling failures.

Part 5: References

  • The Journal of Organic Chemistry (ACS Publications). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • Graz University of Technology / Elsevier. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Available at: [Link]

  • National Institutes of Health (NIH). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of complex, multi-halogenated N-heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of complex, multi-halogenated N-heterocycles.

Working with 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate presents a unique kinetic and thermodynamic puzzle. The molecule features two distinct halogen leaving groups (C2-Cl and C4-I) and a bulky, electron-withdrawing isopropyl ester at the C3 position. While the C4-iodo position is inherently primed for rapid oxidative addition, the adjacent ester creates severe steric hindrance that can stall the transmetalation step, leading to catalyst aggregation (Pd black) and forcing researchers to use unacceptably high catalyst loadings (>5 mol%).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to reduce your palladium loading to <0.5 mol% while maintaining strict C4-regioselectivity.

Part 1: Troubleshooting & FAQs

Q1: Why does my cross-coupling reaction require >5 mol% Pd, and how can I reduce it to <0.5 mol%?

Causality & Mechanism: High catalyst loading is rarely a symptom of low inherent reactivity at the C4-I bond; rather, it is a symptom of catalyst deactivation. The bond dissociation energy (BDE) of C-I (~55 kcal/mol) is significantly lower than C-Cl (~81 kcal/mol), making oxidative addition at C4 extremely fast[1]. However, the bulky 3-isopropyl ester group sterically crowds the Pd(II) intermediate. If transmetalation is too slow, the active monoligated Pd(0) species aggregates into inactive palladium black. Solution: To reduce loading to 0.1–0.5 mol%, you must stabilize the active Pd(0) species. Transition to highly active, sterically demanding pre-catalysts like PEPPSI-IPr or Buchwald ligands (e.g., XPhos-Pd-G3). Furthermore, process chemistry optimization demonstrates that switching from insoluble bases (like K₂CO₃) to more soluble or mixed base systems (e.g., NaOAc/Na₂CO₃ or KHCO₃) accelerates transmetalation, allowing catalyst loadings to be reduced by an order of magnitude[1][2].

Q2: I am observing competing cross-coupling at the 2-chloro position (diarylation). How do I maintain strict C4-regioselectivity?

Causality & Mechanism: Regioselectivity in this substrate is kinetically driven. The Pd(0) catalyst preferentially inserts into the weaker C4-I bond. However, once the C4-coupled product is formed, the remaining C2-Cl bond becomes susceptible to oxidative addition—especially if the catalyst is highly active and the reaction is run at elevated temperatures (>90 °C)[3][4]. Solution:

  • Temperature Control: Lower the reaction temperature to 60 °C. Studies on similar 2,4-dihalopyridines show that lowering the temperature from 100 °C to 60 °C completely suppresses C2-activation while maintaining excellent C4 conversion[1].

  • Stoichiometry: Strictly limit your coupling partner (e.g., boronic acid) to 1.05 equivalents.

Q3: How do I efficiently remove residual palladium to meet API specifications (<10 ppm)?

Causality & Mechanism: Homogeneous palladium catalysts coordinate strongly to the basic nitrogen atom of the pyridine product. Standard aqueous workups will not break these stable Pd-N coordination complexes, resulting in high residual metal content in your isolated product. Solution: Utilize functionalized silica scavengers. Industrial process data confirms that treating the organic matrix with thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 50 °C for 3 hours effectively chelates the metal, reducing palladium levels from >2000 ppm down to 1–3 ppm[5].

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between ligand choice, temperature, and resulting catalyst efficiency based on process optimization principles for dihalopyridines.

Table 1: Catalyst Loading and Regioselectivity Optimization Matrix

Catalyst SystemBase / SolventTemp (°C)Pd LoadingC4 : C2 SelectivityYield (%)Primary Observation
Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂O90 °C5.0 mol%85 : 1572%High Pd black formation; diarylation observed.
Pd(dppf)Cl₂K₂CO₃ / Toluene:H₂O80 °C2.5 mol%92 : 881%Moderate steric relief; some C2 coupling remains.
XPhos-Pd-G3KHCO₃ / THF:H₂O60 °C0.5 mol%>99 : 194%Excellent transmetalation rate; strict C4 selectivity.
PEPPSI-IPrNaOAc/Na₂CO₃ / PEG60 °C0.5 mol%>99 : 191%Highly stable Pd(0); green solvent compatibility.

Part 3: Experimental Protocols

Standard Operating Procedure: 0.5 mol% Pd Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Do not proceed to the quench step until HPLC confirms complete consumption of the starting material, as unreacted C4-I bonds will complicate purification.

Reagents:

  • 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (1.00 equiv, 10.0 mmol)

  • Arylboronic Acid (1.05 equiv, 10.5 mmol)

  • XPhos-Pd-G3 (0.5 mol%, 0.05 mmol)

  • Potassium Bicarbonate (KHCO₃) (2.50 equiv, 25.0 mmol)

  • Solvent: THF/Water (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing: Charge a chemically inert reaction vessel with THF and Water (4:1). Sparge with subsurface Nitrogen for 30 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) species.

  • Substrate & Base Loading: Add 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, Arylboronic acid, and KHCO₃ to the vessel. Stir at 20 °C for 5 minutes.

  • Catalyst Introduction: Add XPhos-Pd-G3 in a single portion under a positive flow of Nitrogen.

  • Reaction Execution: Heat the mixture to 60 °C. Causality note: 60 °C provides sufficient thermal energy to overcome the steric barrier of the 3-isopropyl ester without triggering C2-Cl activation.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Analyze via HPLC (254 nm). The reaction is deemed complete when the starting material is <1.0 Area%.

  • Palladium Scavenging: Cool the mixture to 20 °C. Dilute with Ethyl Acetate and separate the aqueous layer. To the organic layer, add SiliaMetS® Thiol (20% w/w relative to theoretical yield). Heat the suspension to 50 °C and stir for 3 hours.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the silica scavenger. Concentrate the filtrate under reduced pressure to yield the highly pure C4-coupled product.

Part 4: Process Visualization

The following diagrams illustrate the mechanistic pathways and the downstream processing logic required for this specific substrate.

G Substrate 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate OA_C4 Oxidative Addition (C4-I) Kinetically Favored Substrate->OA_C4 + Pd(0) OA_C2 Oxidative Addition (C2-Cl) Thermodynamically Favored (Side Reaction) Substrate->OA_C2 Excess Pd / >90°C Pd_Active Monoligated Pd(0) Active Catalyst Pd_Active->OA_C4 Transmetalation Transmetalation (Boronic Acid/Base) OA_C4->Transmetalation Steric hindrance from 3-isopropyl ester Diarylated Diarylated Impurity OA_C2->Diarylated ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd_Active Catalyst Regeneration Product C4-Coupled Product (High Regioselectivity) ReductiveElim->Product

Caption: Catalytic cycle detailing the kinetic vs. thermodynamic oxidative addition pathways.

G Reaction Crude Reaction Mixture (>2000 ppm Pd) AqueousWorkup Aqueous Phase Split (Removes salts/base) Reaction->AqueousWorkup OrganicPhase Organic Phase (~500 ppm Pd) AqueousWorkup->OrganicPhase Scavenger Add SiliaMetS Thiol (Stir at 50°C, 3h) OrganicPhase->Scavenger Filtration Filtration via Celite Scavenger->Filtration API Purified Product (<10 ppm Pd) Filtration->API

Caption: Downstream processing workflow for efficient palladium catalyst removal.

Part 5: References

  • Yang et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Dai et al. "Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "Process Development of Febuxostat Using Palladium- and Copper-Catalyzed C–H Arylation." Organic Process Research & Development - ACS Publications. Available at:[Link]

  • "Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of GDC-0084." ResearchGate. Available at:[Link]

Sources

Optimization

Troubleshooting poor solubility of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate in aqueous media

Topic: Troubleshooting Poor Solubility of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate in Aqueous Media For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Poor Solubility of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate in Aqueous Media

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions regarding the poor aqueous solubility of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate. Our goal is to equip you with the scientific rationale and practical steps to overcome this common challenge in your research and development workflows.

Understanding the Challenge: Why is This Compound Poorly Soluble?

Question: I'm having trouble dissolving 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate in my aqueous buffer. What intrinsic properties of this molecule are causing this issue?

Answer: The poor aqueous solubility of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate stems from its molecular structure, which creates a pronounced hydrophobic character. Let's break down the key contributors:

  • Pyridine Ring: While pyridine itself is water-miscible, the large, non-polar substituents significantly diminish the hydrophilic character of the core ring structure.

  • Halogen Substituents (Chloro- and Iodo-): The chlorine and iodine atoms are large and lipophilic. They increase the molecule's overall size and surface area, making it more difficult for water molecules to form a solvation shell around it.

  • Isopropyl Ester Group (1-Methylethyl...carboxylate): This bulky, non-polar ester group is a major contributor to the compound's hydrophobicity.

  • Weak Basicity: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making the compound a weak base.[1][2] In neutral aqueous solutions (pH ~7), the molecule exists predominantly in its neutral, uncharged form, which is significantly less soluble than its protonated (charged) counterpart.[3]

A critical, often overlooked, aspect is the potential for the ester group to undergo hydrolysis, especially at pH values far from neutral. This degradation can lead to the formation of the corresponding carboxylic acid, which may have different solubility and activity profiles.[4]

Initial Troubleshooting & Diagnosis

Question: My compound precipitated out of solution after preparation. What are the first steps I should take?

Answer: Observing precipitation is a common issue. Before attempting advanced solubilization, a systematic diagnosis is crucial. This initial phase helps distinguish between true insolubility and experimental artifacts.

Diagnostic Workflow for Precipitation

Start Precipitation Observed CheckpH Verify Solution pH Is it at the expected value? Start->CheckpH CheckConc Review Concentration Is it above the suspected thermodynamic solubility? Start->CheckConc CheckTime Assess Time & Temperature Did precipitation occur over time? Start->CheckTime pH_Drift pH Drift Detected CheckpH->pH_Drift Yes Action_Solubilize Action: Proceed to systematic solubilization strategies. CheckpH->Action_Solubilize No Conc_High Supersaturation Likely CheckConc->Conc_High Yes Kinetic_Issue Kinetic vs. Thermodynamic Solubility Issue CheckTime->Kinetic_Issue Yes Action_Buffer Action: Re-prepare with a stronger buffer system. pH_Drift->Action_Buffer Conc_High->Action_Solubilize Kinetic_Issue->Action_Solubilize Action_Stability Action: Investigate compound stability. Precipitate could be a degradant. Kinetic_Issue->Action_Stability cluster_0 Micellar Solubilization Micelle Compound Hydrophobic Compound

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate Scale-Up Synthesis

Introduction 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its molecular architecture, featuring a densely functionalized p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its molecular architecture, featuring a densely functionalized pyridine core, presents unique challenges during chemical synthesis, particularly during scale-up. Reactions that proceed with high yield and purity on the laboratory bench can often encounter significant obstacles when transitioned to pilot plant or manufacturing scales. These challenges include reduced yields, increased impurity profiles, and difficulties with thermal management and product isolation.[1]

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during the scale-up synthesis of this important molecule. Our focus is on maximizing yield and purity by understanding the underlying chemical principles and implementing robust, scalable methodologies.

Proposed Synthetic Pathway

The synthesis of the target molecule can be approached from several routes. A common and effective strategy involves the regioselective iodination of a readily available precursor, Isopropyl 2-chloro-3-pyridinecarboxylate. This pathway is advantageous as it installs the key iodo-substituent late in the sequence.

G cluster_0 Synthetic Workflow A Isopropyl 2-chloro-3-pyridinecarboxylate (Starting Material) B Iodination Reaction (Key Step) A->B Iodinating Agent (e.g., I2 / Oxidant or NIS) C Crude Product Mixture B->C Quench & Workup D Purification (Recrystallization / Chromatography) C->D Isolation E 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (Final Product) D->E Drying G cluster_purification Purification Issues Start Problem Identified: Low Yield or Purity Check_SM 1. Verify Starting Material (Purity, Water Content) Start->Check_SM Check_Reagents 2. Verify Reagents (Iodinating Agent Activity, Stoichiometry) Check_SM->Check_Reagents Analyze_Crude 3. Analyze Crude Mixture (HPLC, NMR) Check_Reagents->Analyze_Crude Incomplete_Rxn High SM Peak Analyze_Crude->Incomplete_Rxn Incomplete Conversion Impurity_Profile High Impurity Peaks Analyze_Crude->Impurity_Profile High Impurity Profile Optimize_Rxn Optimize Reaction: - Increase Temperature - Increase Reaction Time - Check Mixing Incomplete_Rxn->Optimize_Rxn Action Optimize_Add Optimize Conditions: - Lower Temperature - Slow Reagent Addition - Screen Solvents Impurity_Profile->Optimize_Add Action Optimize_Pur Optimize Purification: - Recrystallization Screen - Charcoal Treatment - Adjust Workup pH Impurity_Profile->Optimize_Pur If impurities persist after reaction optimization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra Validation of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

This guide provides an in-depth technical framework for the validation of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, a key pharmaceutical intermediate, using Nuclear Magnetic Resonance (NMR) spectroscopy. For p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the validation of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, a key pharmaceutical intermediate, using Nuclear Magnetic Resonance (NMR) spectroscopy. For professionals in drug development, rigorous structural confirmation and purity assessment are not merely procedural; they are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple recitation of spectral data, offering a comparative analysis between the theoretical "golden spectrum" of the pure compound and the practical reality of identifying and quantifying process-related impurities. We will explore the causality behind experimental choices, establish a self-validating protocol, and ground our analysis in authoritative standards.

The Ideal Spectrum: Structural Assignment of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

The first step in any validation process is to establish a benchmark: the NMR fingerprint of the pure target molecule. The structure of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, with its distinct electronic environment shaped by two different halogens and an ester group on a pyridine ring, gives rise to a predictable and unique set of signals in both ¹H and ¹³C NMR spectra.

The molecular structure and atom numbering for spectral assignment are presented below.

Caption: Molecular structure of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate.

The predicted chemical shifts are summarized in the table below. These predictions are derived from established principles of NMR spectroscopy, considering the inductive effects of the electron-withdrawing chloro, iodo, and carboxylate groups on the pyridine ring.[3]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm)
H5 8.15 - 8.25 d, J ≈ 5.2 Hz -
H6 8.55 - 8.65 d, J ≈ 5.2 Hz -
C2 - - 151 - 153
C3 - - 130 - 132
C4 - - 118 - 120
C5 - - 135 - 137
C6 - - 150 - 152
C7 (C=O) - - 162 - 164
C8 (CH) 5.15 - 5.25 sept, J ≈ 6.3 Hz 71 - 73

| C9/C10 (CH₃) | 1.30 - 1.40 | d, J ≈ 6.3 Hz | 21 - 23 |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument calibration.

Comparative Analysis: Identifying Process-Related Impurities

In a real-world synthesis, the presence of impurities is inevitable. Effective NMR validation hinges on the ability to distinguish the signals of the target compound from those of starting materials, byproducts, and residual solvents.[2][4] The synthesis of this intermediate can plausibly result in several key impurities, each with a distinct NMR signature.

Table 2: NMR Signatures of Potential Process-Related Impurities

Potential Impurity Structure Key Differentiating ¹H NMR Signals (vs. Target) Rationale for Presence
Starting Material A: Isopropyl 2-chloro-3-pyridinecarboxylate 4-H instead of 4-Iodo Aromatic proton at ~7.8-8.0 ppm (ddd) instead of the C-I quaternary carbon. H5 and H6 signals will be shifted upfield. Incomplete iodination reaction.
Hydrolysis Product: 2-chloro-4-iodo-3-pyridinecarboxylic acid No isopropyl signals Absence of the characteristic septet (~5.2 ppm) and doublet (~1.3 ppm). A broad singlet for the carboxylic acid proton may be visible (>10 ppm). Hydrolysis of the ester during workup or storage.
De-iodinated Product: Isopropyl 2-chloro-3-pyridinecarboxylate Same as Starting Material A Aromatic proton at ~7.8-8.0 ppm. Reductive de-iodination during subsequent reaction steps or purification.[5]

| Residual Solvent: Isopropanol | Isopropanol signals | Septet (~4.0 ppm) and doublet (~1.2 ppm) that do not correlate with the main product signals in a 2D NMR experiment (e.g., HMBC). | Trapped solvent from the esterification step or purification. |

The following workflow provides a logical pathway for identifying these common impurities through systematic analysis of the NMR spectrum.

impurity_workflow start Acquire ¹H NMR Spectrum check_aromatic Aromatic Region Analysis (δ 7.5-9.0 ppm) start->check_aromatic check_isopropyl Isopropyl Region Analysis (δ 5.1-5.3 ppm, δ 1.2-1.4 ppm) check_aromatic->check_isopropyl Two doublets observed as expected? result_impurityA Impurity Detected: Incomplete Iodination / De-iodinated Product check_aromatic->result_impurityA No, additional aromatic signals present? check_broad check_broad check_isopropyl->check_broad Septet:Doublet integration is 1:6? result_solvent Impurity Detected: Residual Isopropanol check_isopropyl->result_solvent No, additional isopropyl signals present? result_pure Spectrum Consistent with Pure Product check_broad->result_pure No broad singlet observed. result_hydrolysis Impurity Detected: Hydrolysis Product check_broad->result_hydrolysis Yes, broad singlet observed. check_solvent Check for Uncorrelated Signals (e.g., septet at ~4.0 ppm)

Caption: Decision workflow for impurity identification via ¹H NMR.

A Framework for Trust: The Self-Validating NMR Protocol

The trustworthiness of NMR data is directly dependent on the rigor of the experimental protocol.[6] A self-validating system incorporates checks and standards that ensure data is accurate, reproducible, and fit for purpose. This protocol is designed for both structural confirmation and, with minor modifications, quantitative analysis (qNMR).

Experimental Protocol

  • Sample Preparation:

    • Rationale: Accurate weighing and complete dissolution are critical for quantitative accuracy and spectral quality. The choice of a high-purity deuterated solvent minimizes interfering signals.

    • Procedure: Accurately weigh 10-15 mg of the 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate intermediate into a clean, dry vial. Add 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube.

  • Spectrometer Setup & Calibration:

    • Rationale: Proper locking, tuning, and shimming are essential for achieving high resolution and correct peak shapes, which are prerequisites for accurate integration.[7]

    • Procedure: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

  • Data Acquisition (¹H NMR):

    • Rationale: The parameters chosen ensure a high signal-to-noise ratio and allow for accurate quantification. A long relaxation delay (d1) is crucial for complete T1 relaxation, ensuring that peak areas are directly proportional to the number of protons.[8]

    • Parameters:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Pulse Angle: 30-45 degrees (to reduce relaxation time). For strict quantification, a 90-degree pulse is used with a longer delay.

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

      • Acquisition Time (aq): > 3 seconds (for good digital resolution).

      • Relaxation Delay (d1): 5 seconds (for qualitative). For quantitative analysis (qNMR), this should be at least 5 times the longest T1 of interest.

      • Number of Scans (ns): 8-16 scans, or more if sample is dilute.

  • Data Processing:

    • Rationale: Consistent and careful processing is key to reliable data. Phase and baseline correction must be performed accurately to enable correct integration.[8]

    • Procedure: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Perform a Fourier transform. Carefully phase the spectrum manually. Apply a baseline correction algorithm.

    • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm, in accordance with IUPAC recommendations.[9][10][11]

    • Integration: Integrate all signals, including identified impurities. Set the integral of a well-resolved product signal (e.g., the doublet for H5 or H6) to a value of 1.00 to determine the relative ratios of all other species.

The entire workflow, from sample preparation to final data analysis, is a system designed to produce reliable and defensible results.

protocol_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Validation & Reporting weigh 1. Accurate Weighing dissolve 2. Dissolution in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire 5. Acquire Data (¹H, ¹³C, etc.) setup->acquire process 6. Processing (FT, Phase, Baseline) acquire->process reference 7. Referencing process->reference integrate 8. Integration & Peak Picking reference->integrate assign 9. Structural Assignment integrate->assign compare 10. Comparison with Reference & Impurity Identification assign->compare report 11. Final Report compare->report

Caption: Standardized workflow for NMR spectra validation.

Conclusion

The validation of a pharmaceutical intermediate like 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate by NMR spectroscopy is a multi-faceted process that demands more than simple spectral acquisition. It requires the establishment of an ideal spectral signature, a comparative framework for identifying process-related impurities, and adherence to a rigorous, self-validating experimental protocol. By understanding the "why" behind each step—from sample preparation to the choice of acquisition parameters—researchers and drug development professionals can ensure the highest level of confidence in their material's identity, purity, and quality, thereby safeguarding the integrity of the entire drug development pipeline.[12][13][14]

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Google Cloud.
  • Holzgrabe, U. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. European Journal of Biochemistry, 256(1), 1-15. Retrieved March 25, 2026, from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Retrieved March 25, 2026, from [Link]

  • Giraudeau, P. (2016, March 17). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Retrieved March 25, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved March 25, 2026, from [Link]

  • Harris, R. K., et al. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). ResearchGate. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Harris, R. K., et al. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC. Retrieved March 25, 2026, from [Link]

  • Harris, R. K., et al. (2008). Further Conventions for NMR Shielding and Chemical Shifts (IUPAC Recommendations 2008). BMRB. Retrieved March 25, 2026, from [Link]

  • Almac Group. (2015, July 15). NMR under GxP in Drug Development and Manufacturing. Almac. Retrieved March 25, 2026, from [Link]

  • Das, D., & Krovat, E. M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(19), 5846. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of internal standards for quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved March 25, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Retrieved March 25, 2026, from [Link]

  • Monakhova, Y. B., et al. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Kumar, I. V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Organic Process Research & Development, 15(1), 119-124. Retrieved March 25, 2026, from [Link]

Sources

Comparative

Regioselective Orthogonality in Pyridine Scaffolds: A Comparative Guide to 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

As drug development increasingly relies on highly functionalized, unsymmetrical heterocycles, the strategic selection of polyhalogenated building blocks has become a cornerstone of medicinal chemistry. For the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized, unsymmetrical heterocycles, the strategic selection of polyhalogenated building blocks has become a cornerstone of medicinal chemistry. For the synthesis of 2,4-disubstituted and 2,4,6-trisubstituted pyridines, 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (also known as isopropyl 2-chloro-4-iodonicotinate) offers an exceptional platform.

This guide provides an objective, data-driven comparison of this scaffold against its di-chloro and di-iodo alternatives. By examining the intrinsic reactivity differences between the 2-chloro and 4-iodo sites, we will establish self-validating protocols for orthogonal functionalization.

Mechanistic Causality: The "Why" Behind the Reactivity

The true utility of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate lies in the stark electronic and thermodynamic differences between its two halogenated sites. The differential reactivity of the carbon-halogen bonds is the key to selective functionalization, with the general reactivity trend for palladium-catalyzed oxidative addition being C-I > C-Br > C-Cl[1].

The 4-Iodo Advantage (Palladium Catalysis)

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C4-I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C2-Cl bond (~81 kcal/mol). Consequently, Pd(0) selectively inserts into the C-I bond under mild thermal conditions (50–60 °C), leaving the C-Cl bond entirely intact for subsequent transformations[2].

The 2-Chloro Advantage (Nucleophilic Aromatic Substitution - SNAr)

While iodine is a superior leaving group for transition-metal catalysis, chlorine is highly privileged for Nucleophilic Aromatic Substitution (SNAr) in this specific electronic environment. Quantum chemical investigations of analogous 2-chloro-4-iodonicotinates confirm that the C2-chloro site exhibits high local electrophilicity[3]. The C2 carbon is flanked by the highly electronegative pyridine nitrogen (ortho-effect) and the electron-withdrawing ester group at C3. This maximizes the inductive stabilization of the anionic Meisenheimer complex during the rate-determining nucleophilic attack.

Furthermore, the choice of an isopropyl (1-methylethyl) ester rather than a standard methyl ester is a deliberate experimental choice: the increased steric bulk prevents premature ester hydrolysis under the basic conditions required for both cross-coupling and SNAr, while simultaneously improving the scaffold's solubility in non-polar organic solvents.

ReactivityPathway Start 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate Pd Pd(0) Cross-Coupling (Suzuki/Sonogashira) Start->Pd Fast Oxidative Addition at C4-I (Weaker Bond) Intermediate C4-Functionalized 2-Chloro Intermediate Pd->Intermediate High Yield (>90%) SNAr SNAr Reaction (Amines/Alkoxides) Final C2, C4-Difunctionalized Pyridine Product SNAr->Final High Yield (>85%) Intermediate->SNAr Electrophilic Attack at C2-Cl (Activated)

Orthogonal reactivity pathway of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate.

Comparative Scaffold Analysis

When designing a synthetic route to a 2,4-disubstituted pyridine, chemists typically evaluate three primary halogenated scaffolds. The 2-chloro-4-iodo system provides near-perfect orthogonality, enabling initial C4-selective cross-coupling followed by subsequent nucleophilic aromatic substitution (SNAr) at the C2-chloro position[4].

Without the iodine handle, scaffolds like 2,4-dichloropyridines typically favor reaction at the C2 position due to intrinsic relative electrophilicity, requiring highly specialized and sterically hindered N-heterocyclic carbene ligands (e.g., Pd-PEPPSI-IPr) to force C4-selectivity, achieving only ~10:1 ratios[5].

Quantitative Comparison of Regioselectivity and Yields
ScaffoldStep 1: Suzuki Coupling (C4) YieldRegioselectivity (C4:C2)Step 2: SNAr (C2) YieldOverall Efficiency
2-Chloro-4-iodo-3-carboxylate 92% (Mild conditions, 60°C)>99:1 88% (Amine, 80°C)Excellent (~81%)
2,4-Dichloro-3-carboxylate 45% (Standard Pd conditions)1:2 (Favors C2)N/A (Premature C2 reaction)Poor
2,4-Dichloro-3-carboxylate *85% (Requires Pd-PEPPSI-IPr)10:182%Good (~70%)
2,4-Diiodo-3-carboxylate 78% (High risk of over-coupling)3:140% (Poor SNAr reactivity)Low (~31%)

*Data reflects reactions utilizing specialized bulky NHC ligands to artificially force C4 selectivity on the dichloro scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific internal checkpoints (LC-MS and TLC markers) to confirm mechanistic progression before advancing to the next step.

Workflow Step1 Step 1: Suzuki Coupling Target: C4-Iodo Check1 LC-MS Validation: Mass Shift = M - 126 + R Step1->Check1 Monitor at 2 hrs Step2 Step 2: SNAr Reaction Target: C2-Chloro Check1->Step2 Proceed if >95% conversion Check2 TLC/LC-MS Validation: Complete C2 Conversion Step2->Check2 Monitor at 4 hrs Product Purified 2,4-Disubstituted Pyridine Scaffold Check2->Product Isolate via Flash Chromatography

Self-validating experimental workflow for sequential C4/C2 functionalization.

Protocol 1: C4-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C4 position while preserving the C2-Cl bond. Causality of Reagents: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. The mild base ( K2​CO3​ ) and temperature (60 °C) provide enough energy to activate the C-I bond but are insufficient to break the C-Cl bond.

  • Setup: To an oven-dried Schlenk flask under argon, add 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2​ (3 mol%).

  • Solvent/Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.2 M) followed by aqueous K2​CO3​ (2.0 M, 2.0 equiv).

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring.

  • Self-Validating Checkpoint (2 Hours): Sample the organic layer for LC-MS.

    • Validation Criteria: The starting material mass ( M ) should be absent. A new peak corresponding to M−126(Iodine)+Mass of Aryl group must be present. The absence of di-coupled product confirms perfect regioselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the C4-aryl-2-chloro intermediate.

Protocol 2: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-chlorine with a primary or secondary amine. Causality of Reagents: The reaction is run under transition-metal-free conditions. The solvent (NMP or DMF) stabilizes the polar transition state, while the elevated temperature (80–100 °C) overcomes the activation barrier for nucleophilic attack at the sterically hindered C2 position.

  • Setup: Dissolve the C4-aryl-2-chloro intermediate (1.0 equiv) from Protocol 1 in anhydrous NMP (0.2 M).

  • Reagent Addition: Add the desired amine (2.5 equiv). If an amine hydrochloride salt is used, add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv) as an auxiliary base.

  • Reaction: Heat the mixture to 80 °C.

  • Self-Validating Checkpoint (4 Hours): Monitor via TLC (UV active) and LC-MS.

    • Validation Criteria: A distinct shift to a more polar spot on TLC indicates amine incorporation. LC-MS should show a mass shift of M−35.5(Chlorine)+Mass of Amine fragment .

  • Workup: Quench with water to precipitate the product, or extract with EtOAc/Water if the product is highly lipophilic. Purify via reverse-phase or normal-phase chromatography to yield the fully functionalized 2,4-disubstituted pyridine.

References

  • Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2-chloro 4-iodonicotinate Journal of Molecular Recognition (PubMed) URL: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems PubMed Central (PMC) URL:[Link]

  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine Organic Letters (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Proper Chemical Waste Management In the fast-paced environment of pharmaceutical research and development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Proper Chemical Waste Management

In the fast-paced environment of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents, such as the halogenated pyridine derivative 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on analogous structures, the primary hazards are likely to include:

  • Skin and Eye Irritation: Halogenated organic compounds are frequently irritants.[1]

  • Harmful if Swallowed or Inhaled: Similar pyridine derivatives can be toxic if ingested or if dust or vapors are inhaled.[2]

A thorough risk assessment should be conducted before handling this compound, and appropriate control measures must be in place.

Immediate Safety and Handling Precautions

Before beginning any work that will result in the generation of waste containing 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate, ensure the following personal protective equipment (PPE) is worn and engineering controls are in place.

Personal Protective Equipment (PPE) Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when handling powders.
Protective Clothing A laboratory coat, closed-toe shoes, and long pants to minimize skin exposure.

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.

Waste Segregation and Collection: The First Step in Proper Disposal

Proper waste management begins at the point of generation. To ensure safe and compliant disposal, adhere to the following segregation protocol:

  • Dedicated Waste Container: Collect all waste containing 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate in a dedicated, clearly labeled, and chemically compatible container. The container should be sealed to prevent the release of vapors.

  • Waste Stream Classification: This compound falls into the category of halogenated organic waste . Do not mix it with non-halogenated organic waste or other incompatible waste streams.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate". Include the approximate concentration and quantity.

Caption: Workflow for the initial segregation and collection of waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation. For large spills, evacuate the laboratory and notify the appropriate safety personnel.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep the material to avoid generating dust.[4]

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Disposal Procedures: A Step-by-Step Guide

The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][5][6] For iodinated compounds, there are additional considerations, including the potential for iodine recovery and the need to manage iodine-containing byproducts.

Consult with your institution's Environmental Health and Safety (EHS) department to properly characterize the waste. Based on its components, this waste is likely to be classified under EPA hazardous waste codes for halogenated solvents and pyridine-containing wastes.[7][8]

For dilute aqueous waste streams containing this compound, a pre-treatment step to neutralize the iodine component may be feasible and environmentally beneficial. This converts reactive elemental iodine into less hazardous iodide ions.[9]

Experimental Protocol: Neutralization of Iodine

  • Objective: To convert reactive iodine (I₂) into non-hazardous iodide ions (I⁻).

  • Materials:

    • Iodine-containing waste solution

    • 10% Sodium thiosulfate (Na₂S₂O₃) solution

    • pH indicator strips

    • Appropriate PPE

  • Procedure:

    • Working in a fume hood, slowly add the 10% sodium thiosulfate solution to the iodine-containing waste while stirring.

    • Continue adding sodium thiosulfate dropwise until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless.

    • Check the pH of the neutralized solution. It should be within a neutral range (typically 6-8). Adjust with a mild acid or base if necessary.[9]

Note: This neutralized aqueous solution must still be disposed of as hazardous waste due to the presence of the chlorinated pyridine derivative.

  • Engage a Licensed Waste Disposal Vendor: The final disposal of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate waste must be handled by a certified hazardous waste disposal company.[4]

  • Documentation: Maintain meticulous records of the waste, including its composition, quantity, and collection date. This documentation is a legal requirement.

  • Transportation and Incineration: The licensed vendor will transport the sealed and labeled waste container to a permitted incineration facility. High-temperature incineration with appropriate scrubbers is necessary to destroy the organic molecule and capture the resulting acidic gases (HCl) and iodine compounds.[4]

  • Iodine Recycling: For significant quantities of iodine-containing waste, explore the possibility of iodine recycling programs. Some specialized companies can recover and purify iodine from industrial waste streams.[10]

Caption: Decision workflow for the disposal of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate.

Regulatory Compliance

It is the legal responsibility of the waste generator to ensure the proper and safe disposal of all hazardous materials.[4] Always consult and comply with all applicable local, state, and federal regulations governing hazardous waste management.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship that are fundamental to scientific excellence.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, May 22). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Material Safety D
  • SAFETY DATA SHEET. (2026, February 19). Tokyo Chemical Industry.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Classification chart of chemically hazardous waste. (2022, September). Environmental Science Center, The University of Tokyo.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. (n.d.). NCBI. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.).
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2023, October 13). Fisher Scientific.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
  • Revised Procedures and Standards for the Management of Hazardous Wastes. (n.d.).
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026, February 4). PMC. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pyridine - SAFETY D
  • Iodine Waste Recycling Program. (n.d.). Mitsui Plastics, Inc. Retrieved from [Link]

  • Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment. (2023, July 5).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.